Chafuroside A

Description

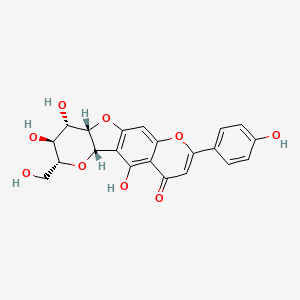

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18O9 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

(11S,13R,14S,15S,16S)-9,14,15-trihydroxy-13-(hydroxymethyl)-5-(4-hydroxyphenyl)-4,12,17-trioxatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,5,8-tetraen-7-one |

InChI |

InChI=1S/C21H18O9/c22-7-14-17(25)19(27)21-20(30-14)16-13(29-21)6-12-15(18(16)26)10(24)5-11(28-12)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-27H,7H2/t14-,17-,19+,20+,21+/m1/s1 |

InChI Key |

DZQBNDGXEFWXEK-ODJUOBDQSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4O[C@@H]([C@H]([C@@H]5O)O)CO)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C4=C(C=C3O2)OC5C4OC(C(C5O)O)CO)O)O |

Synonyms |

3,4,11-trihydroxy-2-(hydroxymethyl)-8-(4-hydroxyphenyl)-3,4,4a,11b-tetrahydro-2H,10H-pyrano(2',3'-4,5)furo(3,2-g)chromen-10-one chafuroside chafuroside A chafuroside B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Chafuroside a

Botanical Sources and Distribution of Chafuroside A

This compound is primarily found in tea leaves, specifically from the plant Camellia sinensis. frontiersin.org Its presence and concentration can vary significantly depending on the variety of the tea plant and the processing methods the leaves undergo.

Occurrence in Camellia sinensis Varieties

This compound has been identified in various types of tea, including green tea, oolong tea, black tea, and houji tea. acs.orgcapes.gov.br Research has been conducted on specific cultivars, such as Shizu 7132, a variety of Camellia sinensis (L.) O. Kuntze, which has been used for the isolation of this compound's precursors. acs.orgresearchgate.netnih.gov The two main varieties of cultivated tea plants are C. sinensis var. sinensis (China type) and C. sinensis var. assamica (Assam type), from which all types of tea originate. frontiersin.org

Influence of Processing on this compound Content

The processing of tea leaves has a profound impact on the content of this compound. This compound is found in trace amounts in its natural state and is primarily formed through the heat treatment of its precursors. frontiersin.org Specifically, high levels of this compound are found in oolong tea leaves that have been subjected to heating at temperatures above 140°C. acs.orgcapes.gov.brresearchgate.netnih.gov This heating process is a post-harvesting step intended to enhance the flavor, taste, and stability of the tea leaves. frontiersin.org

One study demonstrated that heating the methanol (B129727) extract of oolong tea leaves at 160°C for 80 minutes successfully converted the precursors into this compound and its regioisomer, Chafuroside B. jst.go.jp Another method involves microwave treatment of powdered tea leaves, which has been shown to increase the formation of Chafurosides A and B from their precursors. jst.go.jpjst.go.jp The conversion is thought to occur via a chemical reaction involving the deprotonation of a hydroxyl group, which then attacks another part of the molecule, leading to cyclization and the formation of the characteristic dihydrofuran ring of this compound. frontiersin.org

| Tea Type | Processing Factor | Effect on this compound Content | Reference |

|---|---|---|---|

| Oolong Tea | Heating at >140°C | High levels of this compound and B are formed. | acs.orgcapes.gov.brresearchgate.netnih.gov |

| Oolong Tea (Methanol Extract) | Heating at 160°C for 80 minutes | Successful conversion of precursors to this compound and B. | jst.go.jp |

| Powdered Tea Leaves | Microwave Irradiation | Increases formation of this compound and B. | jst.go.jpjst.go.jp |

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of this compound and its precursors from tea leaves involves a multi-step process utilizing various advanced chromatographic and extraction techniques.

Precursors Isolation Strategies (e.g., Prechafurosides A and B)

The precursors to this compound and B are sulfated glycosides known as Prethis compound (isovitexin 2"-sulfate) and Prechafuroside B (vitexin 2"-sulfate), respectively. frontiersin.orggoogle.com The isolation of these precursors from oolong tea leaves has been described in detail. The general strategy involves the following steps:

Extraction : The initial step is the extraction from ground oolong tea leaves (from a cultivar like Shizu 7132) using a solvent such as methanol under reflux. acs.org

Solvent Partitioning : The resulting extract is then partitioned between n-butanol and water. acs.orgnih.govacs.org The precursors are found to be more hydrophilic and remain in the aqueous fraction. acs.org

Column Chromatography : The aqueous fraction is then subjected to a series of column chromatography steps for purification. acs.org Commonly used stationary phases include:

Diaion SP-825 : An adsorbent resin. acs.orgnih.govacs.org

Sephadex LH-20 : A size-exclusion chromatography gel. acs.orgnih.govacs.org

ODS C-18 : A reverse-phase chromatography material. acs.orgnih.govacs.org

High-Performance Liquid Chromatography (HPLC) : The final purification of the fractions is often achieved using ODS HPLC to yield pure Prethis compound and Prechafuroside B. acs.org

Structural Characteristics and Advanced Elucidation of Chafuroside a

Complex Structural Features of Chafuroside A

The defining characteristic of this compound is its complex, fused-ring system, which arises from an unusual intramolecular linkage within its C-glycoside structure.

This compound possesses a distinctive structural feature: an ether linkage between the C2"-hydroxyl group of the mannose sugar and the aglycone. jst.go.jpresearchgate.net This bond creates a dihydrofuran ring, which is fused to the flavone (B191248) A-ring. nih.gov This structure is not naturally present in fresh tea leaves but is formed during the fermentation and heating processes involved in producing oolong tea. jst.go.jpcapes.gov.br The formation involves an intramolecular ring-closing reaction of its precursor, isovitexin-2"-sulfate. jst.go.jpresearchgate.net This dehydration reaction between the hydroxyl group at the C7 position of the apigenin (B1666066) core and the C2" position of the mannose moiety results in the final, stable structure of this compound. nih.gov

This compound has a well-known regioisomer, Chafuroside B, which is also found in oolong tea. ocha-festival.jpresearchgate.net The primary difference between these two compounds lies in the point of attachment of the C-glycoside (mannose) to the apigenin aglycone. In this compound, the mannose is attached at the C-6 position of the flavone nucleus, as it is derived from isovitexin (B1672635) (apigenin-6-C-glucoside). capes.gov.br Conversely, Chafuroside B features the mannose unit at the C-8 position, as it is formed from the precursor vitexin-2"-sulfate (vitexin being apigenin-8-C-glucoside). jst.go.jpcapes.gov.br This difference in substitution pattern leads to distinct spatial arrangements and properties, as evidenced by spectroscopic and crystallographic analyses.

| Feature | This compound | Chafuroside B |

| Glycosylation Position | C-6 of Aglycone | C-8 of Aglycone |

| Precursor | Isovitexin-2"-sulfate | Vitexin-2"-sulfate |

| Flavone Moiety | Significantly Curved | Relatively Flat |

Unique Ether Linkage in the Glycoside Moiety

Stereochemical and Conformational Analysis

The three-dimensional structure of this compound, including its stereochemistry and conformation, has been precisely determined, revealing aspects that may be crucial for its biological function.

A significant finding from single-crystal X-ray diffraction studies is the pronounced curvature of the flavone moiety in this compound. researchgate.netjst.go.jp The angle between the best-fit planes of the chromene and the phenyl rings is 18.9°. jst.go.jp This curvature is notably larger than that observed in other related C-glycosides, including its regioisomer Chafuroside B, which has a relatively flat flavone moiety. jst.go.jp This distinct structural bend in this compound is hypothesized to play a role in its pharmacological activities, potentially influencing how it interacts with biological targets. researchgate.netjst.go.jp

The absolute configuration of this compound has been unequivocally established through single-crystal X-ray diffraction analysis. jst.go.jp This powerful technique allows for the precise determination of the spatial arrangement of every atom in the molecule. The determined structure is formally named (2R,3S,4S,4aS,11bS)-3,4,11-trihydroxy-2-(hydroxymethyl)-8-(4-hydroxyphenyl)-3,4,4a,11b-tetrahydro-2H,10H-pyrano[2′,3′:4,5]furo[3,2-g]chromen-10-one. nih.gov While X-ray crystallography provides the most definitive assignment, other standard methods for determining absolute configuration in chiral molecules include nuclear magnetic resonance (NMR) using chiral shift reagents, vibrational circular dichroism (VCD), and electronic circular dichroism (ECD). wikipedia.orgsioc-journal.cn

Investigations of Flavone Moiety Curvature and its Implications

Advanced Spectroscopic and Diffraction-Based Structural Confirmation

The definitive structure of this compound was confirmed through a combination of advanced analytical techniques, with single-crystal X-ray diffraction providing the most detailed insights. jst.go.jp This method confirmed not only the connectivity of the atoms but also the molecule's three-dimensional shape, including the unique ether linkage and the flavone curvature. The analysis of this compound dihydrate revealed that the asymmetric unit consists of one molecule of this compound and two water molecules, which are involved in an extensive network of hydrogen bonds that stabilize the crystal structure. jst.go.jp

In addition to diffraction methods, other spectroscopic techniques were crucial for characterization. High-purity samples were verified using ¹H Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC). nih.gov Furthermore, a sensitive method using selected reaction monitoring liquid chromatography-tandem mass spectrometry (SRM LC-MS/MS) was developed for the quantitative analysis of both this compound and Chafuroside B in various tea leaves. capes.gov.brnih.gov

Crystallographic Data for this compound Dihydrate jst.go.jp

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₁₈O₉ · 2H₂O |

| Formula Weight | 452.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.3956 (16) |

| b (Å) | 7.9103 (12) |

| c (Å) | 12.0837 (19) |

| β (º) | 106.336 (6) |

| **Volume (ų) ** | 952.8 (3) |

| Z | 2 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Chafuroside B |

| Isovitexin-2"-sulfate |

| Vitexin-2"-sulfate |

| Apigenin |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the detailed atomic structure and composition of organic molecules. measurlabs.com For this compound, extensive NMR studies, including one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, were crucial for its initial structural elucidation. researchgate.net These techniques provide precise information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

The ¹H NMR spectrum provides information on the number and types of protons, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the intricate ring system and the specific linkages of the glycosidic unit. mdpi.com The purity and structure of synthesized this compound have been confirmed by comparing its ¹H and ¹³C NMR spectra with those of the natural product. nih.govamazonaws.com

Detailed analysis of the NMR data allows for the unambiguous assignment of each proton and carbon signal to its specific position within the this compound structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data derived from synthetic confirmation studies)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| Aglycone | ||

| 2 | 164.5 | |

| 3 | 102.9 | 6.64 (s) |

| 4 | 182.5 | |

| 5 | 158.2 | |

| 6 | 109.8 | |

| 7 | 161.4 | |

| 8 | 104.9 | 6.27 (s) |

| 9 | 157.1 | |

| 10 | 104.5 | |

| 1' | 121.5 | |

| 2', 6' | 129.0 | 7.42 (d, 8.7) |

| 3', 5' | 116.3 | 6.92 (d, 8.7) |

| 4' | 161.7 | |

| Glycoside Moiety | ||

| 1'' | 73.6 | 4.96 (d, 9.8) |

| 2'' | 82.0 | 4.31 (t, 9.8) |

| 3'' | 71.2 | 3.84 (t, 9.8) |

| 4'' | 68.0 | 3.65 (t, 9.8) |

| 5'' | 78.8 | 3.52 (m) |

| 6''a | 61.9 | 3.89 (dd, 12.0, 2.4) |

| 6''b | 3.75 (dd, 12.0, 5.5) |

This table presents representative data compiled from structural elucidation and synthesis studies. Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation

The crystal structure of this compound has been determined through single-crystal X-ray diffraction, revealing its conformation as a dihydrate. nih.govjst.go.jp The analysis of the asymmetric unit of the crystal showed that it consists of one molecule of this compound and two water molecules. jst.go.jpnih.gov

A significant finding from the X-ray diffraction study is the pronounced curvature of the flavone moiety in this compound. nih.gov The angle between the best-fit planes of the chromene and the phenyl rings is 18.9°. jst.go.jpnih.gov This curvature is notably larger than that observed in other related flavone C-glycosides and is considered a key structural feature that may influence its biological properties. researchgate.netnih.gov The detailed crystallographic data have been deposited in the Cambridge Structural Database under the accession code CCDC 1897680. jst.go.jp

Table 2: Crystallographic Data for this compound Dihydrate

| Parameter | Value |

| Chemical Formula | C₂₁H₁₈O₉ · 2H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.9563(2) |

| b (Å) | 14.5323(4) |

| c (Å) | 17.5192(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2026.08(9) |

| Z (molecules/unit cell) | 4 |

Data sourced from the single-crystal structure determination of this compound dihydrate. nih.govjst.go.jp

Mentioned Compounds

Biosynthetic Pathways and Biotransformation of Chafuroside a

Precursor Identification and Enzymatic Conversions

The journey to Chafuroside A begins with the synthesis of its direct molecular forerunner, a sulfated derivative of a common plant flavonoid. This initial phase is governed by specific enzymatic reactions that build the foundational structure.

The direct precursor to this compound has been identified as Isovitexin (B1672635) 2”-sulfate, a compound also known as Prethis compound. nih.govfrontiersin.org This molecule is a sulfated C-glycoside, a relatively uncommon class of plant secondary metabolites. frontiersin.orggoogle.com Isovitexin itself, a well-known flavone (B191248) C-glycoside, serves as the parent compound which undergoes sulfation to become Prethis compound. google.comgoogle.com

This precursor relationship is mirrored in a related compound, Chafuroside B. The precursor for Chafuroside B is Vitexin (B1683572) 2”-sulfate (Prechafuroside B), which is derived from the parent compound vitexin. nih.govfrontiersin.orggoogle.com Both isovitexin and vitexin are found in various tea leaves, including green, oolong, and black tea. google.comgoogle.com The discovery that these sulfated derivatives are the direct precursors was crucial in understanding the formation of chafurosides. google.comgoogle.com Solvolysis of Prethis compound and Prechafuroside B can quantitatively yield isovitexin and vitexin, respectively, confirming their structural relationship. researchgate.netcapes.gov.br

| Final Compound | Direct Precursor (Sulfated Derivative) | Parent Compound |

|---|---|---|

| This compound | Isovitexin 2”-sulfate (Prethis compound) | Isovitexin |

| Chafuroside B | Vitexin 2”-sulfate (Prechafuroside B) | Vitexin |

The biosynthesis of the parent molecules, isovitexin and vitexin, relies on the activity of C-glycosyltransferases (CGTs). These enzymes catalyze the attachment of a sugar moiety to an aglycone via a stable carbon-carbon bond. researchgate.net In the broader context of plant biochemistry, UDP-glycosyltransferases (UGTs) are a large family of enzymes responsible for the glycosylation of a vast array of secondary metabolites, enhancing their stability and solubility. nih.govfrontiersin.org UGTs utilize an activated sugar donor, typically a UDP-sugar like UDP-glucose, to transfer the glycosyl group to an acceptor molecule. ebi.ac.uknih.gov

While the specific CGT responsible for synthesizing isovitexin in Camellia sinensis is part of this extensive enzyme family, the subsequent and critical step is sulfation. The conversion of isovitexin to Prethis compound requires a sulfotransferase enzyme. frontiersin.org This enzyme catalyzes the transfer of a sulfate (B86663) group to the 2"-hydroxyl position of the glucose moiety. frontiersin.org Although a biological pathway for the formation of Prethis compound has not been definitively identified, the presence of these sulfated precursors in tea leaves strongly implies the action of a specific sulfotransferase. frontiersin.org This sulfation is unusual as it occurs on the sugar part of the glycoside rather than the flavonoid skeleton. frontiersin.org

| Transformation Step | Enzyme Class | Action | Substrate | Product |

|---|---|---|---|---|

| C-Glycosylation | C-Glycosyltransferase (CGT), a type of UGT | Attaches a glucose moiety to the flavone backbone to form a C-C bond. | Flavone Aglycone | Isovitexin |

| Sulfation | Sulfotransferase (Hypothesized) | Adds a sulfate group to the 2"-hydroxyl of the glucose moiety. | Isovitexin | Isovitexin 2”-sulfate (Prethis compound) |

Role of Isovitexin and Vitexin Derivatives

Mechanisms of Intramolecular Cyclization in Chafuroside Formation

The conversion of Prethis compound into this compound is not an enzymatic process but a chemical reaction driven by external factors, primarily heat. nih.govgoogle.com This transformation is characterized by an intramolecular cyclization, which results in the formation of a distinctive dihydrofuran ring. nih.govfrontiersin.org

The proposed mechanism for this cyclization is an SN2 reaction. researchgate.net During heat treatment, such as the roasting of oolong tea leaves at temperatures above 140°C, the hydroxyl group at the 7-position of the flavone skeleton is deprotonated. frontiersin.orgcapes.gov.br This deprotonated hydroxyl group then acts as a nucleophile, attacking the carbon at the 2"-position of the sugar moiety. researchgate.net This nucleophilic attack leads to the displacement of the sulfate group and the formation of an ether linkage, creating the dihydrofuran ring. researchgate.netjst.go.jp This reaction proceeds with an inversion of stereochemistry at the C-2” position. tandfonline.com The entire process is a form of intramolecular ring-closing reaction that is dependent on the precursor structure and thermal energy. jst.go.jp

Influence of Environmental Factors on Biosynthetic Profile

The concentration of secondary metabolites in plants is significantly influenced by a range of environmental and processing factors. d-nb.infoactascientific.com Factors such as temperature, light intensity, soil composition, and water availability can alter a plant's physiological and biochemical responses, thereby affecting the synthesis of phytochemicals like flavonoids. d-nb.infomjpms.in For example, environmental stressors can sometimes stimulate the production of these compounds, which often serve protective roles in the plant. mjpms.in

In the specific case of this compound, the most critical factor influencing its final concentration is not a pre-harvest environmental condition but a post-harvest processing step: heat treatment. frontiersin.orgcapes.gov.br While the biosynthesis of the precursor, Isovitexin 2”-sulfate, is subject to the general environmental influences that affect flavonoid production in the tea plant, the conversion to this compound is almost entirely dependent on the heat applied during tea processing. nih.govgoogle.com

High levels of this compound and B are specifically found in oolong teas that have undergone a high-temperature roasting step. capes.gov.br The content of the parent compounds, isovitexin and vitexin, can vary among different tea types (e.g., green, oolong, black), which relates to the different processing methods, particularly the degree of fermentation and heating. google.comgoogle.com Therefore, while the initial pool of precursors is determined by the plant's genetics and growing environment, the ultimate yield of this compound is a direct consequence of the manufacturing process.

| Factor | Type | Influence on this compound Profile |

|---|---|---|

| Genetics & Pre-Harvest Environment (e.g., climate, soil) | Biosynthetic | Determines the baseline production of precursor compounds like isovitexin in the tea plant. mjpms.in |

| Fermentation (Processing) | Processing | Affects the overall profile of flavonoids, influencing the available pool of isovitexin for subsequent reactions. google.comgoogle.com |

| Heat Treatment (>140°C) (Processing) | Transformative | Drives the critical intramolecular cyclization of Isovitexin 2”-sulfate (Prethis compound) to form this compound. frontiersin.orgcapes.gov.br This is the key step for its formation. |

Synthetic and Semi Synthetic Approaches to Chafuroside a and Analogues

Chemoenzymatic Synthesis and Biocatalytic Modifications

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and efficiency of biocatalysts, offering a powerful and sustainable alternative to purely chemical routes. nih.govmdpi.commdpi.com This approach is particularly advantageous for the synthesis of complex natural products like Chafuroside A, as it can simplify multi-step processes, avoid extensive use of protecting groups, and enhance stereoselectivity. monash.edu

Glycosylation is a critical modification in flavonoid biosynthesis and significantly influences the properties of the final molecule. mdpi.comnih.gov Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a uridine (B1682114) diphosphate (B83284) (UDP)-sugar, to an acceptor molecule. acs.orgeurekaselect.com

In a potential chemoenzymatic route to this compound, C-glycosyltransferases (CGTs) would be of particular interest. eurekaselect.comsci-hub.se These enzymes form a stable C-C bond between the sugar and the flavonoid skeleton, a key feature of this compound. nih.govsci-hub.se Compared to their O-glycosyltransferase counterparts, the resulting C-glycosides exhibit greater stability against acid and enzymatic hydrolysis. eurekaselect.com Researchers have identified and engineered various plant UGTs to improve their activity and selectivity for specific flavonoids. mdpi.comacs.org By employing a highly selective CGT, the C-glycosylation of a suitable flavone (B191248) aglycone could be achieved with precise control over the attachment point (C-6 for isovitexin), thereby streamlining the synthesis. eurekaselect.com

Table 2: Potential Biocatalysts for this compound Synthesis

| Enzyme Class | Function | Potential Application in this compound Synthesis | Reference |

| C-Glycosyltransferases (CGTs) | Catalyze the formation of a C-C bond between a sugar and a flavonoid aglycone. | Selective C-glycosylation of a flavone precursor to form the isovitexin (B1672635) core. | nih.goveurekaselect.comsci-hub.se |

| Engineered Glycosyltransferases | GTs modified via directed evolution to enhance substrate specificity and regioselectivity. | Tailored glycosylation to ensure the correct isomer is formed efficiently. | acs.org |

An efficient chemoenzymatic production of this compound could be envisioned as a multi-enzyme cascade. rwth-aachen.dedntb.gov.ua Such a system could, for example, start with a simple, readily available precursor. The cascade might involve:

An enzyme or series of enzymes to construct the flavone aglycone.

A C-glycosyltransferase (CGT) to attach the glucose moiety regioselectively, using a UDP-sugar donor.

A cofactor regeneration system to recycle expensive cofactors like UDP-glucose, making the process more economical. rwth-aachen.de

An enzyme to catalyze the final intramolecular cyclization to form the dihydrofuran ring.

By designing and optimizing such a cascade, the production of this compound could potentially become more streamlined and scalable compared to traditional multi-step chemical synthesis. kaskaden-reaktionen.de

Utilization of Glycosyltransferases for Selective Glycosylation

Development of Analogues and Derivatives for Structure-Activity Relationship Studies

The exploration of this compound's therapeutic potential has led to investigations into the synthesis of its analogues and derivatives. These studies are crucial for elucidating structure-activity relationships (SAR), which aim to identify the key structural features responsible for the compound's biological effects. By systematically modifying the this compound scaffold, researchers can probe the influence of different functional groups and structural motifs on its activity, paving the way for the design of more potent and selective therapeutic agents.

While extensive SAR studies involving a broad series of synthetic this compound analogues are not widely documented in publicly available research, valuable insights have been gleaned from comparative studies with its natural isomer, Chafuroside B, and from the synthesis of its precursors.

A notable structural feature of this compound is the pronounced curvature of its flavone moiety. jst.go.jp The angle between the chromene and phenyl rings in this compound is significantly larger than in its isomer, Chafuroside B, which possesses a relatively flat conformation. jst.go.jp This distinct three-dimensional structure is thought to play a role in its pharmacological activity, potentially influencing how it interacts with biological targets. jst.go.jpresearchgate.net The greater flexibility of the curved structure of this compound in solution may be a contributing factor to differences in receptor affinity and, consequently, its biological potency. jst.go.jp

Synthetic efforts have primarily focused on the total synthesis of this compound and B and their natural precursors, sulfated C-glycosides. researchgate.netrsc.org The development of synthetic routes to these precursors, such as isovitexin-2''-sulfate and vitexin-2''-sulfate, is significant because it opens up possibilities for creating a variety of analogues. researchgate.netrsc.org By modifying the starting materials, such as isovitexin or vitexin (B1683572), or by introducing different functional groups during the synthetic process, a range of this compound derivatives could theoretically be generated. These synthetic strategies provide a foundation for future SAR studies.

For instance, the synthesis of sulfated C-glycosides, which can be converted to this compound and its analogues through heating, represents a key platform for derivatization. rsc.org Modifications could potentially be introduced at various positions, such as the R1, R2, and R3 groups on the flavone backbone, which in the natural precursors are typically hydrogen atoms or hydroxyl groups. researchgate.netrsc.org The systematic variation of these substituents would allow for a detailed investigation of their impact on the biological activity of the resulting this compound analogues.

The table below summarizes the structural and activity differences between this compound and its natural isomer, Chafuroside B, providing a foundational understanding of the structure-activity relationships in this class of compounds.

| Compound Name | Chemical Structure | Key Structural Difference from Isomer | Reported Biological Activity |

| This compound | C21H18O9 | Possesses a significantly curved flavone moiety. jst.go.jp | Potent anti-inflammatory activity. researchgate.netrsc.org |

| Chafuroside B | C21H18O9 | Possesses a relatively flat flavone moiety. jst.go.jp | Exhibits pharmacological activities, but the potency can differ from this compound. jst.go.jp |

Further research focusing on the systematic synthesis and biological evaluation of a diverse library of this compound analogues is needed to fully delineate the structure-activity relationships and to unlock the full therapeutic potential of this unique natural product scaffold.

Biological Activities and Mechanistic Insights of Chafuroside a in Pre Clinical Models

Anti-Inflammatory Modulatory Effects

Chafuroside A has been identified as a potent anti-inflammatory agent in pre-clinical research. researchgate.net Its mechanisms of action are multifaceted, involving the modulation of key enzymatic pathways and the regulation of signaling molecules that are critical in the inflammatory cascade.

Modulation of Cyclooxygenase (COX) Pathways

The anti-inflammatory effects of this compound are believed to be linked to its influence on the cyclooxygenase (COX) pathways. The COX enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation. domaintherapeutics.com It has been suggested that the anti-inflammatory activity of this compound may stem from its inhibitory action on COX-2. google.com This inhibition would consequently reduce the production of pro-inflammatory prostaglandins, thereby attenuating the inflammatory response. While direct enzymatic assays on this compound are not extensively detailed in the available literature, the downstream effects observed in studies support this proposed mechanism.

Regulation of Pro-inflammatory Cytokine Expression (e.g., IL-10, TNF-α)

This compound's anti-inflammatory properties also extend to the regulation of cytokine expression. Cytokines are small proteins that play a crucial role in cell signaling during immune responses. Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine. wikipedia.org Research on the related compound, Chafuroside B, has demonstrated a significant suppression of UVB-induced TNF-α production in normal human epidermal keratinocytes (NHEK). researchgate.netplos.org

Table 1: Effect of Chafuroside B on UVB-Induced Cytokine Production in Human Keratinocytes

| Treatment | TNF-α Production (pg/mL) | IL-10 Production (pg/mL) |

| Control | Baseline | Baseline |

| UVB | Increased (approx. 6-fold) | Increased (approx. 2.5-fold) |

| UVB + Chafuroside B (0.3 µM) | Significantly Suppressed | Not specified |

| UVB + Chafuroside B (1 µM) | Significantly Suppressed | Significantly Suppressed |

| Data derived from studies on Chafuroside B in normal human epidermal keratinocytes (NHEK) exposed to UVB radiation. researchgate.netplos.org |

Interference with Prostaglandin E2 Synthesis

A key consequence of COX-2 pathway modulation is the interference with the synthesis of Prostaglandin E2 (PGE2), a principal mediator of inflammation. kjim.org Elevated levels of PGE2 are associated with various inflammatory conditions. suffolkrootcanal.co.uknih.gov Consistent with its proposed effects on the COX pathway, research on Chafuroside B has shown a significant suppression of UVB-induced PGE2 production in human keratinocytes. researchgate.netplos.org This reduction in PGE2 levels is a critical component of the anti-inflammatory action of this class of compounds.

Table 2: Effect of Chafuroside B on UVB-Induced Prostaglandin E2 Production in Human Keratinocytes

| Treatment | PGE2 Production |

| Control | Baseline |

| UVB | Increased (approx. 2.5-fold) |

| UVB + Chafuroside B (0.3 µM) | Significantly Suppressed |

| UVB + Chafuroside B (1 µM) | Significantly Suppressed |

| Data derived from a study on Chafuroside B in normal human epidermal keratinocytes (NHEK) exposed to UVB radiation. researchgate.netplos.org |

Induction of Immunomodulatory Mediators (e.g., IL-12)

Beyond suppressing pro-inflammatory molecules, the activity of this compound class also involves the induction of beneficial immunomodulatory mediators. Interleukin-12 (IL-12) is a cytokine known to play a vital role in orchestrating the immune response. plos.org Studies on Chafuroside B have revealed that it can enhance the mRNA expression and production of IL-12 in human keratinocytes. plos.orgnih.gov This induction of IL-12 is suggested to be a key mechanism through which Chafuroside B exerts its ameliorating effects on UVB-induced DNA damage and the generation of immunosuppressive mediators. plos.orgnih.gov

Table 3: Effect of Chafuroside B on IL-12 Production in Human Keratinocytes

| Treatment | IL-12 mRNA Expression | IL-12 Production |

| Control | Baseline | Baseline |

| Chafuroside B (0.3 µM) | Enhanced | Enhanced |

| Chafuroside B (1 µM) | Enhanced | Enhanced |

| Data derived from a study on Chafuroside B in normal human epidermal keratinocytes (NHEK). |

Chemopreventive Mechanisms in Intestinal Carcinogenesis Models

In addition to its anti-inflammatory effects, this compound has demonstrated potential as a chemopreventive agent, particularly in the context of intestinal cancer.

Inhibition of Aberrant Crypt Foci (ACF) Formation

Aberrant crypt foci (ACF) are recognized as putative preneoplastic lesions in the colon and are used as intermediate biomarkers for colon cancer risk. domaintherapeutics.com The ability of a compound to inhibit the formation of ACF is indicative of its potential chemopreventive activity. plos.org In a pre-clinical study using a rat model, dietary administration of this compound was shown to significantly reduce the development of azoxymethane (B1215336) (AOM)-induced colon aberrant crypt foci. researchgate.net Specifically, treatment with this compound led to a dose-dependent decrease in the total number of ACF per colon. This inhibitory effect on the formation of early preneoplastic lesions points to the potential of this compound as a promising agent for the chemoprevention of colon cancer.

Table 4: Effects of this compound on Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) in Rats

| Treatment Group | Total No. of ACF/colon (% of AOM control) |

| AOM control | 100% |

| AOM + 10 p.p.m. This compound | 79% |

| AOM + 20 p.p.m. This compound | 69%** |

| P < 0.05, **P < 0.01 compared to AOM-treated control. |

Suppression of Intestinal Polyp Development

Pre-clinical studies provide compelling evidence for the inhibitory effects of this compound on the development of intestinal polyps. In a significant study using an animal model for human familial adenomatous polyposis, Apc-deficient Min mice were fed a diet containing this compound for 14 weeks. The results demonstrated a clear, dose-dependent reduction in the total number of intestinal polyps. nih.gov

Dietary administration of this compound at concentrations of 2.5, 5, and 10 parts per million (p.p.m.) reduced the total polyp count to 83%, 73%, and 56% of the control group, respectively. nih.gov The inhibitory effect was particularly pronounced in the proximal and distal parts of the small intestine. nih.gov

Effect of Dietary this compound on Intestinal Polyp Formation in Min Mice

| Dietary Concentration of this compound (p.p.m.) | Total Number of Polyps (% of Control) | Statistical Significance (p-value) |

|---|---|---|

| 2.5 | 83% | Not specified |

| 5.0 | 73% | Not specified |

| 10.0 | 56% | <0.01 |

Further investigation in a rat model of colon carcinogenesis involved the administration of azoxymethane (AOM), a known carcinogen that induces aberrant crypt foci (ACF), which are putative preneoplastic lesions. nih.gov In this model, dietary this compound at 10 and 20 p.p.m. for four weeks significantly reduced the development of AOM-induced colon ACF. nih.gov The higher dose of 20 p.p.m. decreased the total number of ACF to 69% of the control value, suggesting a potent inhibitory effect on the early stages of colon cancer development. nih.gov These findings highlight this compound as a promising agent for the chemoprevention of intestinal cancer. nih.gov

Molecular Targeting of Cell Proliferation Pathways (e.g., ERK1/2, p38 MAPK)

While the precise anti-proliferative mechanisms of this compound are still under investigation, its ability to suppress polyp formation points toward an interaction with key cell signaling pathways that govern cell growth and proliferation. nih.gov The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways, are crucial regulators of these cellular processes. imrpress.comresearchmap.jp

The ERK1/2 pathway is fundamentally involved in mediating cell proliferation, differentiation, and survival in response to growth factors. imrpress.com Aberrant activation of this pathway is a common feature in many cancers, driving uncontrolled cell growth. nii.ac.jp Conversely, the p38 MAPK pathway is typically activated by cellular stressors and inflammatory signals, and its activation often leads to cell cycle arrest or apoptosis (programmed cell death), thereby acting as a barrier to tumor development. imrpress.comnih.gov The balance and crosstalk between the ERK1/2 and p38 pathways are critical in determining a cell's fate. imrpress.commdpi.com Although direct studies linking this compound to the modulation of ERK1/2 and p38 MAPK are not extensively documented, its demonstrated anti-inflammatory and cancer chemopreventive effects suggest that its mechanism may involve the regulation of these critical signaling networks. nih.gov

Photoprotective and DNA Damage Mitigation Pathways

Attenuation of Ultraviolet B (UVB)-Induced DNA Damage

Exposure to ultraviolet (UV) radiation, particularly UVB, is a primary cause of skin damage and can lead to the formation of mutagenic DNA lesions. mdpi.com Research into the protective effects of natural compounds has included Chafuroside. In animal studies, phytochemicals have demonstrated the ability to protect against UVB-induced DNA damage. mdpi.com Specifically, Chafuroside has been identified in studies on mice irradiated with UVB light, where it was shown to decrease the formation of pyrimidine (B1678525) dimers, a type of DNA damage directly caused by UVB radiation. mdpi.com This suggests a potential role for this compound in mitigating the harmful effects of sun exposure at a molecular level.

Mechanisms of Apoptosis Inhibition in Irradiated Keratinocytes

While the regioisomer Chafuroside B has been studied for its ability to attenuate UVB-induced apoptosis in human keratinocytes, specific research detailing the mechanisms of this compound in this context is not prominently available in current literature. researchgate.netplos.orgnih.gov Apoptosis in keratinocytes following UVB exposure is a protective mechanism to eliminate cells with irreparable DNA damage. brieflands.com

Other Investigated Biological Activities (e.g., Antioxidant, Antiallergic)

In addition to its chemopreventive properties, this compound has been noted for other biological activities, primarily stemming from its classification as a flavonoid. Flavonoids as a class are recognized for their antioxidant properties. researchgate.net This antioxidant capacity is a key aspect of their potential health benefits.

This compound has also been specifically recognized for its antiallergic and anti-inflammatory activities. google.comresearchgate.net It was initially isolated from oolong tea during research guided by its potent anti-inflammatory effects. nih.gov Studies have demonstrated that this compound exhibits significant anti-inflammatory activity in models of contact hypersensitivity. nih.gov Its antiallergic potential has also been highlighted in several reports. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Chafuroside a and Its Analogues

Elucidating Key Pharmacophores for Biological Activity

A pharmacophore is the spatial arrangement of electronic and steric features of a molecule that are essential for its interaction with a specific biological target. researchgate.net For flavonoids, including Chafuroside A, the key pharmacophoric features generally responsible for their biological activities, such as anti-inflammatory effects, have been extensively studied. mdpi.comnih.gov

While specific pharmacophore models for this compound are not yet defined in the literature, general flavonoid SAR studies provide a foundation for understanding its potential active sites. The essential features for the anti-inflammatory activity of flavones often include:

A C2-C3 double bond in the C-ring: This feature contributes to the planarity of the molecule and is considered important for activity. mdpi.com

Hydroxyl (-OH) groups at specific positions: The number and location of hydroxyl groups on the A and B rings are critical. For instance, -OH groups at the C-5 and C-4' positions are often found to enhance anti-inflammatory activity, whereas hydroxylation at other positions like C-6, C-7, C-8, and C-3' may diminish it. nih.govnih.gov

A 4-oxo (keto) group in the C-ring: This group is a common feature in many bioactive flavonoids. mdpi.com

This compound possesses the C2-C3 double bond and the 4-oxo group. Its biological activity is likely influenced by the hydroxylation pattern on its flavone (B191248) backbone in conjunction with its unique dihydrofuran ring system. mdpi.comfrontiersin.org Further research is needed to delineate the precise pharmacophore of this compound for its specific biological targets.

Impact of Flavone Moiety Curvature on Molecular Interactions

A distinctive structural characteristic of this compound is the significant curvature of its flavone moiety. jst.go.jp X-ray crystallography studies have revealed that the angle between the best-fit planes of the chromene and phenyl rings in this compound is 18.9°. jst.go.jp This is a substantially larger curvature compared to its relatively flat regioisomer, Chafuroside B. jst.go.jp

This pronounced curvature is hypothesized to impart a high degree of structural flexibility to this compound in solution. jst.go.jp This flexibility could play a crucial role in its biological activity by influencing how it binds to and interacts with its biological targets, which are yet to be fully identified. jst.go.jp The curvature may affect the affinity of this compound for its receptors, potentially explaining differences in the pharmacological activities observed between this compound and B. jst.go.jp It is suggested that this structural feature could positively interfere with its pharmacological activities. mdpi.com

Table 1: Comparison of Flavone Moiety Curvature in this compound and B

| Compound | Angle between Chromene and Phenyl Rings | Implication for Molecular Structure |

| This compound | 18.9° jst.go.jp | Curved, flexible jst.go.jp |

| Chafuroside B | Relatively flat jst.go.jp | Less flexible |

Significance of Glycosylation Pattern and Aglycone Structure on Activity

The glycosylation pattern and the structure of the aglycone (the non-sugar part of the molecule) are well-established determinants of the biological activity of flavonoids. mdpi.comscienceopen.com In C-glycosylflavonoids like this compound, a sugar moiety is attached directly to a carbon atom of the flavonoid skeleton, which makes them more resistant to enzymatic hydrolysis compared to O-glycosides. nih.gov

The specific sugar, its position of attachment (e.g., C-6 or C-8), and any additional modifications to the sugar can significantly impact activity. For some biological effects, glycosylation can either enhance or decrease the activity of the aglycone. For example, in some contexts, flavonoid aglycones show stronger activity than their glycosylated counterparts. scienceopen.com However, for other activities, the sugar moiety is crucial.

In the case of this compound, it possesses a mannose sugar C-glycosidically linked to the flavone core, with an additional unusual ether linkage forming a dihydrofuran ring. mdpi.com This complex glycosylation pattern is a key distinguishing feature. The precursor to this compound is a sulfated C-glycoside, and the formation of the dihydrofuran ring is thought to occur through a heat-induced cyclization. researchgate.netfrontiersin.org The water solubility of these sulfated precursors is higher than that of their non-sulfated counterparts like isovitexin (B1672635) and vitexin (B1683572), which could influence their bioavailability. google.com

The anti-inflammatory activity of flavonoids is influenced by the glycosylation pattern. For instance, the presence of a sugar moiety in the A-ring has been suggested to lead to better anti-inflammatory activity compared to glycosylation on the B- or C-rings. mdpi.com The antioxidant activity of C-glycosylflavonoids is also influenced by the number and position of hydroxyl groups on the aglycone's B-ring. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. acs.org While no specific QSAR studies have been published for this compound, the principles of QSAR have been applied to other flavonoids to understand their anti-inflammatory and other biological activities. nih.govacs.org

A typical QSAR study for a series of flavonoid C-glycosides analogous to this compound would involve:

Data Collection: A dataset of structurally related compounds with their measured biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: Various molecular descriptors would be calculated for each compound. These can include constitutional, topological, and quantum-chemical descriptors.

Model Development: Statistical methods like multiple linear regression or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For flavonoids, important descriptors in QSAR models for anti-inflammatory activity often relate to the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals, as well as steric and hydrophobic parameters. nih.gov Such models could be instrumental in designing novel this compound analogues with enhanced activity.

Computational Docking and Molecular Dynamics Simulations for Target Binding Predictions

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand binds to a protein target and assessing the stability of the resulting complex. nih.govwikipedia.org These methods have not yet been specifically applied to this compound in published literature, likely because its precise biological targets are not fully elucidated. However, studies on related flavonoid C-glycosides targeting enzymes like cyclooxygenase-2 (COX-2), a potential target for this compound, provide a framework for how such investigations could be conducted. google.comcapes.gov.br

A typical computational workflow would involve:

Molecular Docking: The 3D structure of this compound would be docked into the binding site of a target protein. This would predict the preferred binding pose and provide a preliminary estimate of the binding affinity.

Molecular Dynamics Simulations: The docked complex would then be subjected to MD simulations. These simulations model the movement of atoms over time, providing insights into the stability of the protein-ligand interactions, the flexibility of the complex, and a more refined calculation of the binding free energy.

Studies on other C-glycosylflavonoids have used these techniques to identify key amino acid residues involved in binding and to rationalize the observed biological activities. capes.gov.br For this compound, such studies would be invaluable for understanding the molecular basis of its bioactivity and for guiding the design of more potent analogues.

Advanced Analytical Methodologies for Chafuroside a Research

Quantitative Determination Methods in Complex Matrices

Quantifying Chafuroside A in complex samples, such as plant extracts, requires methods that offer high sensitivity and selectivity to distinguish the analyte from a multitude of other co-existing components.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the trace analysis of chemical compounds in complex mixtures. researchgate.neteag.com This method combines the potent separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection afforded by tandem mass spectrometry. rsc.orgwikipedia.org The process begins with the chromatographic separation of the sample components. As the separated compounds exit the LC column, they are ionized and enter the mass spectrometer. eag.com

The tandem mass spectrometer then isolates a specific precursor ion (the ionized molecule of interest, in this case, this compound), fragments it through collision with an inert gas, and detects a specific resulting product ion. eag.com This two-stage mass filtering significantly reduces background noise and enhances specificity, making it ideal for quantifying trace amounts of analytes in complex biological and environmental samples. eag.comcreative-proteomics.com Research has successfully utilized LC-MS/MS to develop quantitative determination procedures for this compound in materials like tea leaves. capes.gov.brnih.gov

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive scanning mode used in tandem mass spectrometry for targeted quantification. proteomics.com.auwikipedia.org In an SRM experiment, the mass spectrometer is programmed to detect one or more specific "transitions," where a predefined precursor ion is selected in the first mass analyzer, fragmented, and a specific, predefined product ion is selected in the second mass analyzer. srmatlas.org Only compounds that meet these exact mass criteria for both the parent and daughter ions are detected, which provides exceptional selectivity and sensitivity. proteomics.com.au

This technique has been effectively applied to the quantitative analysis of this compound and its regioisomer, Chafuroside B, in various types of commercial tea leaves, including green, houji, oolong, and black tea. capes.gov.brnih.gov By monitoring the unique precursor-to-product ion transitions for each compound, researchers can accurately quantify their levels even within the complex chemical matrix of tea. Studies have shown that high levels of Chafurosides A and B are particularly found in oolong tea leaves that have been subjected to heating at temperatures above 140 °C. capes.gov.brnih.gov

| Tea Variety | This compound Content | Chafuroside B Content | Reference |

|---|---|---|---|

| Oolong Tea (Heated >140°C) | High Levels Detected | High Levels Detected | capes.gov.brnih.gov |

| Green Tea | Detected | Detected | capes.gov.brnih.gov |

| Houji Tea | Detected | Detected | capes.gov.brnih.gov |

| Black Tea | Detected | Detected | capes.gov.brnih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Method Development for Isomer Differentiation and Profiling

A significant analytical challenge in this compound research is its differentiation from isomers, particularly its regioisomer, Chafuroside B. capes.gov.brnih.gov Isomers possess the same molecular weight, making them indistinguishable by mass spectrometry alone without prior separation or specialized fragmentation techniques. unc.edu

Analytical method development for isomer differentiation primarily relies on the separation power of liquid chromatography. unc.edu By optimizing the LC column, mobile phase composition, and gradient, isomers like this compound and Chafuroside B can be chromatographically resolved, meaning they elute from the column at different times (retention times). capes.gov.brnih.gov Once separated, the mass spectrometer can individually detect and quantify each isomer. The SRM technique is particularly valuable here, as distinct transitions can be monitored for each co-eluting or closely eluting isomer, ensuring accurate profiling. srmatlas.org Research has successfully developed and applied LC-MS/MS methods to simultaneously quantify this compound, Chafuroside B, and other related flavone (B191248) C-glycosides like Isovitexin (B1672635) and Vitexin (B1683572) in a single analytical run. capes.gov.brnih.gov

Techniques for Assessing Stability and Purity in Research Preparations

Ensuring the stability and purity of this compound research preparations is fundamental to the validity of experimental results. nih.gov Several analytical techniques are employed to monitor these critical quality parameters.

High-performance liquid chromatography (HPLC) is a cornerstone technique for purity and stability assessment. sepscience.com When equipped with a photodiode array (PDA) detector, HPLC can perform peak purity analysis. This involves comparing UV-Vis spectra across the entire chromatographic peak; significant spectral variations can indicate the presence of a co-eluting impurity. sepscience.com For a more definitive assessment, LC-MS is superior as it can detect co-eluting impurities based on differences in their mass-to-charge ratio, offering higher sensitivity and specificity than UV-based detection alone. sepscience.com

Stability testing involves subjecting the compound to various conditions such as elevated temperature, humidity, and light to determine its degradation profile. nih.gov The analysis of samples from these stability studies, typically by HPLC or LC-MS, allows for the identification and quantification of any degradation products that may form. sepscience.com In the context of this compound, it has been noted that its precursors, Prethis compound and Prechafuroside B, are converted into this compound and Chafuroside B, respectively, upon heating, indicating a specific pathway of formation and thermal liability that is crucial for understanding its stability. capes.gov.brnih.gov

| Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| LC-MS/MS | Quantitative determination in complex matrices (e.g., tea leaves). | High sensitivity and selectivity for trace analysis. | eag.comcapes.gov.brnih.gov |

| SRM / MRM | Targeted quantification of this compound and its isomers. | Exquisite specificity and accuracy by monitoring unique mass transitions. | proteomics.com.auwikipedia.orgsrmatlas.org |

| HPLC-PDA | Purity assessment and routine quantification. | Assesses peak purity through spectral comparison. | sepscience.com |

| LC-MS | Definitive purity assessment and identification of degradation products in stability studies. | Detects impurities based on mass, even if they co-elute chromatographically. | nih.govsepscience.com |

Future Research Trajectories and Unexplored Avenues for Chafuroside a

Expanding Mechanistic Understanding of Biological Effects

Chafuroside A, a flavone (B191248) C-glycoside, has been identified as a potent anti-inflammatory agent. researchgate.net Its unique structural features, including a mannose moiety linked to apigenin (B1666066) and a dihydrofuran ring, are believed to be central to its strong anti-inflammatory and chemopreventive properties. nih.gov It is thought that these effects may be mediated by several factors involved in contact hypersensitivity. nih.gov

Further research is needed to fully elucidate the natural function and the precise anti-inflammatory and chemopreventive mechanisms of this novel flavonoid. nih.gov While it is known to exhibit antioxidant, anti-allergic, anti-inflammatory, and carcinogenesis-inhibiting actions, the exact pathways are not yet fully understood. google.com One proposed mechanism for its anti-inflammatory and chemopreventive effects is the inhibition of cyclooxygenase-2 (COX-2). google.comgoogle.com It is also suggested that this compound may exert its chemopreventive effects by mediating other colon tumor-related pathways and mediators, such as ERK1/2 and p38 MAPK signaling pathways, 5-lipoxygenase, and inducible nitric oxide synthase. nih.gov

The large curvature of the flavone moiety in this compound may lead to high structural flexibility in solution, which could influence its affinity for different receptors. jst.go.jp This structural characteristic, an ether connection between the C2"-hydroxyl group of the mannose and the aglycone, is considered unusual and may positively influence its pharmacological activities. researchgate.netmdpi.com Further structure-activity relationship studies are necessary to confirm the impact of this molecular curvature on its biological functions. jst.go.jp

| Biological Effect | Proposed Mechanism of Action | Key Mediators/Pathways |

| Anti-inflammatory | Inhibition of COX-2 | ERK1/2, p38 MAPK, 5-lipoxygenase, iNOS |

| Chemopreventive | Inhibition of intestinal polyp formation | COX-2, other tumor-related pathways |

| Anti-allergic | Not fully elucidated | - |

| Antioxidant | Not fully elucidated | - |

Exploration of Novel Therapeutic Indications Based on Pre-clinical Findings

Pre-clinical studies have highlighted the potential of this compound in several therapeutic areas. In models of atopic disease, it demonstrated a significant dermal inflammation-inhibiting activity at very low doses. google.com Furthermore, it has shown effective inhibition of intestinal polyp formation in animal models of colon carcinogenesis. nih.govgoogle.com These findings suggest that this compound could be a promising candidate for a new class of anti-inflammatory agents. google.comgoogle.com

Given its potent anti-inflammatory and chemopreventive effects observed in pre-clinical models, this compound warrants further investigation for its potential use in human diseases. nih.gov The primary goals of such pre-clinical safety evaluations are to establish a safe initial dose for human trials, identify potential target organs for toxicity, and determine safety parameters for clinical monitoring. fda.gov The development of biotechnology-derived pharmaceuticals like this compound requires a framework for pre-clinical safety evaluation to ensure quality and consistency of data. fda.gov

The exploration of novel therapeutic indications will depend on a thorough understanding of its pharmacological and toxicological effects, defined through both in vitro and in vivo studies. fda.gov

| Pre-clinical Finding | Potential Therapeutic Indication | Supporting Evidence |

| Dermal inflammation inhibition | Atopic Dermatitis | Significant activity in a 2,4-dinitro-fluorobenzene-induced atopic disease model. google.com |

| Inhibition of intestinal polyps | Colon Cancer Prevention | Effective inhibition of azoxymethane-induced intestinal polyp formation in mice. nih.govgoogle.com |

Development of Advanced Delivery Systems for Enhanced Research Applications

The poor water solubility of this compound presents a challenge for its therapeutic application. researchgate.net To overcome this, researchers have developed advanced delivery systems. A self-assembled micellar (SAM) formulation of this compound has been created to improve its solubility and, consequently, its anti-inflammatory effects. researchgate.netjst.go.jp This SAM system demonstrated enhanced anti-inflammatory activity in experimental models, showing reduced infiltration of macrophages and eosinophils compared to the free compound. mdpi.com

Another approach involves the use of orally disintegrating tablets (ODTs). A microwave treatment method has been developed to produce ODTs containing powdered tea leaves, which increases the content of this compound and B. jst.go.jpnih.govresearchgate.net This method not only enhances the compound concentration but also improves the disintegration properties and hardness of the tablets. jst.go.jp

These advanced delivery systems, which also include nanoparticles, microparticles, and liposomes, are designed to protect the active compound, control its release, and improve its bioavailability, thereby maximizing its therapeutic potential. mdpi.comnaturium.com

| Delivery System | Advantages | Research Application |

| Self-Assembled Micelles (SAM) | Improved solubility, enhanced anti-inflammatory activity. researchgate.netjst.go.jpmdpi.com | Pre-clinical studies of inflammatory conditions. mdpi.com |

| Orally Disintegrating Tablets (ODTs) | Increased this compound content, rapid disintegration. jst.go.jpnih.gov | Oral delivery for systemic effects. |

| Other (Nanoparticles, Liposomes) | Controlled release, enhanced bioavailability, protection of active compound. mdpi.comnaturium.com | Targeted delivery for various research applications. |

Investigation of Synergistic Interactions with Other Bioactive Compounds

The investigation of synergistic interactions between this compound and other bioactive compounds is a promising area of research. While specific studies on this compound's synergistic effects are limited, research on other flavonoids and natural compounds provides a strong rationale for this approach. For instance, combination therapies in cancer research, such as the use of sulindac (B1681787) with other natural products like silymarin (B1681676) and curcumin, have shown enhanced efficacy. mdpi.com

In the context of asthma treatment, long-acting beta-agonists (LABAs) act synergistically with inhaled corticosteroids (ICS) to reduce the inflammatory response. nih.gov Similarly, exploring the combination of this compound with other anti-inflammatory or chemopreventive agents could lead to more effective therapeutic strategies. This could potentially allow for lower doses of each compound, reducing the risk of adverse effects while achieving a greater therapeutic outcome. Future studies should focus on identifying compounds that could work in concert with this compound to target multiple pathways involved in inflammation and carcinogenesis.

Methodological Innovations in Synthesis and Derivatization for Enhanced Activity

The industrial production of this compound has been a challenge. google.com While it can be isolated from oolong tea, the yield is low. google.com Therefore, the development of simple, high-yield, safe, and inexpensive production methods is crucial for its future application. google.com

A regioselective synthesis of this compound has been accomplished from a methyl ketone intermediate. nih.gov This method involves the construction of the flavone ring from a β-diketone intermediate and the formation of the dihydrofuran ring via an intramolecular Mitsunobu reaction. nih.gov The synthesis of this compound and its precursor, isovitexin (B1672635) 2"-sulfate, has been a subject of interest, with various methods being explored. google.comgoogle.com

Q & A

Q. What are the key structural features of Chafuroside A, and how are they elucidated in synthetic studies?

this compound is a flavonoid glycoside characterized by an unusual tetracyclic system comprising a mannosyl group and A/C rings. Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) to confirm the glycosidic linkages and aglycone framework. For synthetic validation, intermediates like β-diketone derivatives are analyzed via X-ray crystallography or advanced chromatographic techniques (e.g., HPLC-MS) to ensure regioselectivity during cyclization steps .

Q. What synthetic routes are available for this compound, and how do their efficiencies compare?

The primary route involves a 7-step synthesis starting from aryl C-glycoside precursors. Key steps include:

- Protection of hydroxyl groups using TBDPS and benzyl groups.

- Coupling with N-acylbenzotriazole to form β-diketone intermediates.

- Acid-catalyzed cyclization and deprotection via TBAF/acidic conditions.

- Final Mitsunobu reaction for intramolecular bond formation. This method achieves a 32% total yield. Alternative routes (e.g., shorter sequences for Chafuroside B) yield lower efficiencies (~13%), highlighting the need for optimizing protective group strategies .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role in UVB-induced DNA repair mechanisms?

- Experimental Design : Use normal human epidermal keratinocytes (NHEK) exposed to UVB radiation. Assess DNA damage via comet assays or quantification of cyclobutane pyrimidine dimers (CPD).

- Methodology : Pre-treat cells with this compound and measure repair kinetics using immunofluorescence for DNA repair markers (e.g., XPA, XPC). Compare with controls (e.g., untreated or Chafuroside B-treated cells) to isolate structure-activity relationships.

- Data Interpretation : Correlate reduced apoptosis (via caspase-3 assays) with DNA repair efficiency. Reference Chafuroside B’s suppression of IL-10 and TNF-α to hypothesize similar immunomodulatory pathways for this compound .

Q. What strategies resolve contradictions in reported bioactivities of this compound, such as anti-inflammatory vs. immunosuppressive effects?

- Dose-Response Analysis : Test this compound across a concentration gradient (0.1–100 μM) in cytokine suppression assays (e.g., ELISA for IL-6, IL-10) to identify biphasic effects.

- Model Specificity : Compare in vitro (keratinocytes/macrophages) and in vivo (murine UVB exposure models) responses to assess tissue-specific activity.

- Synthesis Reproducibility : Ensure batch-to-batch consistency in synthetic this compound by validating purity (>95% via HPLC) and structural integrity (NMR) to rule out impurities as confounding factors .

Q. How can researchers optimize stability studies for this compound in biological matrices?

- Analytical Methods : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to track degradation products.

- Storage Conditions : Test stability under varying pH (5–8), temperatures (4°C to 37°C), and light exposure to simulate physiological and storage environments.

- Data Validation : Apply Arrhenius equation kinetics to predict shelf-life and validate with accelerated stability testing .

Methodological Considerations

Table 1 : Key Analytical Techniques for this compound Characterization

| Parameter | Method | Application |

|---|---|---|

| Structural Elucidation | ¹H/¹³C NMR, 2D-COSY | Confirmation of glycosidic linkages |

| Purity Assessment | HPLC-MS (C18 column, 0.1% formic acid) | Quantification of synthetic yield (≥95%) |

| Bioactivity Screening | ELISA (TNF-α, IL-10), Comet Assay | Anti-inflammatory and DNA repair evaluation |

Table 2 : Comparison of Synthetic Yields for Chafuroside Analogues

| Compound | Steps | Total Yield | Key Challenge |

|---|---|---|---|

| This compound | 7 | 32% | Regioselective Mitsunobu reaction |

| Chafuroside B | 5 | 13% | Oxidative dimerization side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.